molecular formula C14H12BrNO2 B14541791 Benzamide, 2-bromo-N-hydroxy-N-(2-methylphenyl)- CAS No. 62063-97-2

Benzamide, 2-bromo-N-hydroxy-N-(2-methylphenyl)-

Cat. No.: B14541791
CAS No.: 62063-97-2
M. Wt: 306.15 g/mol
InChI Key: ZDELKSNPXOYGRD-UHFFFAOYSA-N
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Description

Benzamide, 2-bromo-N-hydroxy-N-(2-methylphenyl)- is an organic compound with the molecular formula C14H12BrNO2. This compound is characterized by the presence of a benzamide core substituted with a bromine atom and a hydroxy group, along with a 2-methylphenyl group. It is a derivative of benzamide and is known for its diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-bromo-N-hydroxy-N-(2-methylphenyl)- typically involves the reaction of 2-bromobenzoyl chloride with 2-methylphenylhydroxylamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction is usually conducted under an inert atmosphere to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-bromo-N-hydroxy-N-(2-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a de-brominated benzamide.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Benzamide, 2-bromo-N-hydroxy-N-(2-methylphenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, 2-bromo-N-hydroxy-N-(2-methylphenyl)- involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzamide, 2-bromo-N-methyl-: Similar structure but with a methyl group instead of a hydroxy group.

    Benzamide, 2-bromo-N-(4-chlorophenyl)-N-hydroxy-: Similar structure but with a 4-chlorophenyl group instead of a 2-methylphenyl group.

Uniqueness

Benzamide, 2-bromo-N-hydroxy-N-(2-methylphenyl)- is unique due to the presence of both a hydroxy group and a 2-methylphenyl group. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

62063-97-2

Molecular Formula

C14H12BrNO2

Molecular Weight

306.15 g/mol

IUPAC Name

2-bromo-N-hydroxy-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C14H12BrNO2/c1-10-6-2-5-9-13(10)16(18)14(17)11-7-3-4-8-12(11)15/h2-9,18H,1H3

InChI Key

ZDELKSNPXOYGRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(C(=O)C2=CC=CC=C2Br)O

Origin of Product

United States

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